molecular formula C10H15NO B2994473 2-Pyridinemethanol, 3-(2-methylpropyl)- CAS No. 780800-88-6

2-Pyridinemethanol, 3-(2-methylpropyl)-

Cat. No. B2994473
M. Wt: 165.236
InChI Key: FKWWWWWOUBNXMM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“2-Pyridinemethanol, 3-(2-methylpropyl)-” has a refractive index of 1.543 (lit.), a boiling point of 112-113°C/16mmHg (lit.), and a density of 1.131g/mL at 25°C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Application 1: Synthesis of Coordination Compounds

  • Summary of the Application: 2-Pyridinemethanol is used in the synthesis of new coordination compounds. These compounds have attracted significant interest due to their fascinating physical properties and their use in a wide range of technological, environmental, and biomedical applications .
  • Methods of Application: The initial combination of 2-pyridinemethanol with 1,4-benzenedicarboxylic acid or 1,3,5-benzenetricarboxylic acid has been proven a fruitful source of such new species providing access to five new coordination compounds .
  • Results or Outcomes: The development of synthetic approaches towards new coordination polymers has led to the creation of five new coordination compounds. These compounds have unique physical properties and potential applications in various fields .

Application 2: Photoelectrocatalytic Oxidation

  • Summary of the Application: 2-Pyridinemethanol is used in the photoelectrocatalytic oxidation process to produce 3-pyridinemethanal and vitamin B3 .
  • Methods of Application: Efficient nanotube structured TiO2 on a Ti plate as a photoanode was prepared by an anodic oxidation method in ethylene glycol. The effect of nanotube morphology, applied potential, Na2SO4 concentration, stirring speed of solution, and pH on the reaction activity and product selectivities were investigated .
  • Results or Outcomes: The photoelectrocatalytic method allows higher conversions and selectivities to vitamin B3 to be obtained at pH 7 with respect to those reported in the literature .

Safety And Hazards

This compound is classified as having acute toxicity (oral), skin irritation, eye irritation, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(2-methylpropyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)6-9-4-3-5-11-10(9)7-12/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWWWWWOUBNXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinemethanol, 3-(2-methylpropyl)-

CAS RN

780800-88-6
Record name [3-(2-methylpropyl)pyridin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Isobutyl-2-methyl-pyridine-1-oxide (821 mg, 4.97 mmol) was dissolved in Ac2O (10 mL) and stirred at 100° C. for 16 hours. The Ac2O was removed under reduced pressure and the resulting brown oil was quenched with saturated NaHCO3 (30 mL) and extracted with CH2Cl2 (6×50 mL). The combined organic extracts were dried (Na2SO4), filtered, and concentrated in vacuo to yield a brown oil. Purification was avoided at this step due to the identical Rf values of the two products formed. The brown oil was dissolved in MeOH (20 mL) and powdered K2CO3 (2.05 g) was added. The mixture was stirred at room temperature for 2.5 hours. The solid was removed via suction filtration and the filtrate was concentrated in vacuo to give a brown oil. Purification via column chromatography on silica gel (CH2Cl2:MeOH, 95:5, v/v) afforded (3-isobutyl-pyridin-2-yl)-methanol as a yellow oil (383 mg, 78%, 2-steps). 1H NMR (CDCl3) δ 0.93 (d, 6H, J=6.0 Hz), 1.86 (m, 1H), 2.38 (d, 2H, J=6.0 Hz), 4.73 (s, 2H), 4.90 (br s, 1H), 7.18 (dd, 1H, J=9.0, 3.0 Hz), 7.45 (d, 1H, J=9.0), 8.41 (d, 1H, J=6.0 Hz).
Name
3-Isobutyl-2-methyl-pyridine-1-oxide
Quantity
821 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.05 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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